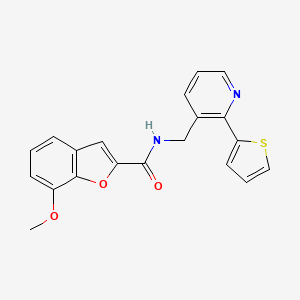

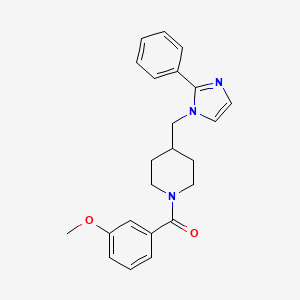

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

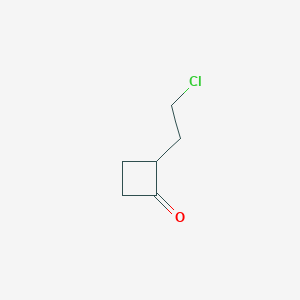

This compound is a complex organic molecule with a benzofuran core . It contains a methoxy group attached to the 7th carbon of the benzofuran ring, a carboxamide group attached to the 2nd carbon, and a pyridin-3-ylmethyl group attached to the nitrogen of the carboxamide group. The pyridin-3-ylmethyl group further contains a thiophen-2-yl group.

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzofuran core provides a rigid structure, while the various substituents add complexity and functionality to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The presence of various functional groups like the methoxy group, carboxamide group, and the pyridin-3-ylmethyl group can participate in a variety of chemical reactions .Applications De Recherche Scientifique

Anti-Tubercular Agent

This compound has been explored for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound can be synthesized and evaluated for their activity against Mycobacterium tuberculosis . These derivatives could play a crucial role in the development of new treatments for tuberculosis, especially in cases where resistance to first-line drugs is observed.

Anti-Fibrosis Activity

Studies have shown that certain pyridinyl and thiophenyl derivatives exhibit anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting a potential application in treating fibrotic diseases.

Anticancer Properties

Benzofuran derivatives, including those with a thiophen-2-yl pyridin-3-ylmethyl structure, have demonstrated anticancer activities . They have been found to inhibit cell growth in various cancer cell lines, indicating their potential use as cancer therapeutics with target therapy potentials and minimal side effects.

Immunosuppressive Activity

The compound has been evaluated for its immunosuppressive activity . It has shown promising results and could be considered as a lead compound in the development of new immunosuppressant drugs. This could be particularly beneficial for patients undergoing organ transplants or those with autoimmune diseases.

Chemical Biology Research

Due to its unique structure, the compound is of interest in chemical biology research for the development of novel heterocyclic compounds with potential biological activities. It serves as a versatile chemical scaffold for the synthesis of various derivatives with diverse pharmacological properties.

Molecular Docking Studies

In silico studies, such as molecular docking , can utilize this compound to predict its binding affinities and interactions with various biological targets . This application is crucial in the early stages of drug development to assess the potential efficacy of new therapeutic agents.

Propriétés

IUPAC Name |

7-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-15-7-2-5-13-11-16(25-19(13)15)20(23)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h2-11H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOKJJHOHMHKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)

![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-((4-fluorophenyl)amino)-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2950544.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)

![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)

![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)